N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide
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Overview
Description
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide is a complex organic compound that features a benzoxazole ring fused with a methoxyphenyl group and an ethoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide typically involves the reaction of 2-aminobenzoxazole with benzoyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium hydroxide, and requires careful monitoring to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.
Mechanism of Action
The mechanism by which N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s benzoxazole ring is known to interact with proteins, potentially inhibiting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: An aromatic organic compound with a benzene-fused oxazole ring structure.
Benzimidazole: Similar to benzoxazole but with a nitrogen atom replacing the oxygen in the ring.
Benzothiazole: Similar to benzoxazole but with a sulfur atom replacing the oxygen in the ring.
Uniqueness
N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-4-ethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl and ethoxybenzamide moieties provide additional sites for chemical modification, enhancing its versatility in various applications .
Properties
Molecular Formula |
C24H21N3O4S |
---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
N-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C24H21N3O4S/c1-3-30-17-11-8-15(9-12-17)22(28)27-24(32)26-19-14-16(10-13-20(19)29-2)23-25-18-6-4-5-7-21(18)31-23/h4-14H,3H2,1-2H3,(H2,26,27,28,32) |
InChI Key |
IVHJOQPFXLYZNQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origin of Product |
United States |
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